5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol
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Overview
Description
5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is a chemical compound with the molecular formula C9H13NO3 It is characterized by the presence of an amino group, a hydroxyethyl group, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxyphenol with an amino alcohol in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol: A closely related compound with similar functional groups but different substitution patterns.
5-(1-Amino-2-hydroxyethyl)-2-bromophenol: Another similar compound with a bromine atom instead of a methoxy group
Uniqueness
5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Biological Activity
5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol, also known as 5-(1R)-1-aminoethyl-2-methoxyphenol, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group at the 2-position and an aminoethyl group at the 5-position on a phenolic ring. This unique substitution pattern enhances its reactivity and biological interactions compared to structurally similar compounds. The presence of hydroxyl and amino groups allows for hydrogen bonding with various biological molecules, which is crucial for its biological activity.
This compound exhibits several mechanisms of action, particularly:
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which help protect cells from oxidative stress by scavenging free radicals.
- Neuroprotective Effects : Interaction studies indicate that it may influence neurotransmission pathways, suggesting potential therapeutic effects in neurodegenerative conditions such as depression and anxiety disorders.
- Enzyme Modulation : It can modulate the activity of various enzymes and receptors, potentially affecting signaling pathways critical for cellular functions. For instance, it may inhibit certain kinases, impacting phosphorylation states within cells.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Properties : Its ability to reduce oxidative damage has implications for cell protection in various diseases.
- Neuroprotective Effects : Studies have suggested that it may help in conditions like Alzheimer's disease by inhibiting amyloid-beta plaque formation .
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects through modulation of inflammatory cytokines .
In Vitro Studies
- Neuroprotective Study : A study demonstrated that this compound reduced cytotoxicity in neuroblastoma cells exposed to aggregated alpha-synuclein, indicating its potential in treating Parkinson's disease .
- Antioxidant Activity Assessment : In vitro assays showed that this compound effectively scavenged reactive oxygen species (ROS), underscoring its role as an antioxidant agent.
In Vivo Studies
Research has indicated promising results in animal models where administration of this compound led to improved cognitive function and reduced markers of oxidative stress. These findings support its potential application in neurodegenerative disease therapies.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(R)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol | Methoxy group at different position | Varies in biological activity due to position |
(R)-4-(1-Amino-2-hydroxyethyl)phenol | Different substitution pattern | Variations in enzyme interactions |
2-[(1R)-1-amino-2-hydroxyethyl]benzene-1,3-diol | Two hydroxyl groups | Enhanced hydrogen bonding capacity |
The distinct arrangement of functional groups in this compound contributes to its unique biological activity compared to these similar compounds.
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-3-2-6(4-8(9)12)7(10)5-11/h2-4,7,11-12H,5,10H2,1H3 |
InChI Key |
KHAJXTPKKSEVSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)N)O |
Origin of Product |
United States |
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